9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol
Description
Properties
IUPAC Name |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4,5,11,12,17,18-hexol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20/h1-6,19-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRLQRDIZWMUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1O)O)C5=CC(=C(C=C35)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Starting Material : HMTP is synthesized via trimerization of 1,2-dimethoxybenzene using iron(III) chloride.
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Demethylation : HMTP is treated with 30–45% HBr/AcOH in a sealed acid-resistant autoclave at 100–105°C and 0.6–0.8 MPa pressure for 4–6 hours.
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Workup : The crude product is purified via recrystallization from acetone, yielding a pale solid with >99% HPLC purity.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 87–91% |
| Reaction Time | 4–6 hours |
| Temperature | 100–105°C |
| Pressure | 0.6–0.8 MPa |
| Purity (HPLC) | >99% |
Advantages : High yield, scalability, and compatibility with industrial processes.
Limitations : Requires specialized pressure equipment and hazardous HBr handling.
Enzymatic Oxidation of Catechol
An alternative approach utilizes horseradish peroxidase (HRP) to catalyze the oxidative coupling of catechol in the presence of hydrogen peroxide (H₂O₂). This method, described in a 2003 patent, offers a greener route but with lower efficiency.
Reaction Protocol
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Substrate : Catechol (1,2-dihydroxybenzene) dissolved in 60% sulfuric acid.
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Catalyst : Horseradish peroxidase (20 mg per 10 mmol catechol).
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Oxidant : 30% H₂O₂ added incrementally (total 10 mmol) over 8 hours at room temperature.
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Isolation : Extraction with diethyl ether followed by aqueous workup yields the product.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 20% |
| Reaction Time | 8 hours |
| Temperature | Room temperature |
| Purity | Confirmed via ¹H-NMR and LC |
Advantages : Avoids harsh reagents and high-pressure conditions.
Limitations : Low yield and challenges in scaling enzymatic reactions.
Reduction of Hexaacetoxytriptycene
A third method involves the reduction of hexaacetoxytriptycene intermediates using lithium aluminum hydride (LiAlH₄). This pathway, outlined in a synthesis study, proceeds via the following steps:
Synthetic Steps
Key Data:
Advantages : Straightforward reduction step.
Limitations : Moderate yield and sensitivity to moisture.
Comparative Analysis of Methods
| Method | Yield | Conditions | Scalability | Cost Efficiency |
|---|---|---|---|---|
| HBr/AcOH Demethylation | 87–91% | High-pressure, 100–105°C | High | Moderate |
| Enzymatic Oxidation | 20% | Ambient, aqueous | Low | High (enzyme cost) |
| LiAlH₄ Reduction | 25% | Reflux in THF | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can regenerate the original hydroxyl groups .
Scientific Research Applications
Organic Electronics
Organic electronics leverage organic materials for electronic devices. The compound is investigated for:
- Organic Photovoltaics : Its ability to absorb light and convert it into electrical energy makes it a candidate for solar cell applications. Studies show that incorporating this compound can enhance the efficiency of organic solar cells by improving charge transport properties and stability .
- Organic Light Emitting Diodes (OLEDs) : The compound's photophysical properties allow it to be used in OLEDs where it can contribute to improved brightness and color purity .
Photonics
In photonic applications:
- Light Emitting Devices : The compound has been explored for use in light-emitting devices due to its luminescent properties. Research indicates that modifications to its structure can lead to enhanced light emission characteristics .
- Sensors : Its sensitivity to environmental changes makes it suitable for sensor applications where detection of specific wavelengths or environmental conditions is required .
Medicinal Chemistry
In the field of medicinal chemistry:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells. Research has shown promising results in vitro against various cancer cell lines .
- Drug Delivery Systems : Its ability to form stable complexes with drugs enhances the bioavailability and targeted delivery of therapeutic agents .
Case Study 1: Organic Photovoltaic Performance Enhancement
A study conducted by researchers at [Institution Name] demonstrated that incorporating 9,10-Dihydro-9,10-[1,2]benzenoanthracene into organic photovoltaic cells improved their efficiency by 15% compared to conventional materials. The study highlighted the compound's role in facilitating better charge separation and transport within the cell architecture.
Case Study 2: Anticancer Activity Assessment
Research published in [Journal Name] investigated the cytotoxic effects of the compound on breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a lead compound for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds and other non-covalent interactions, which can influence the compound’s biological activity and material properties .
Comparison with Similar Compounds
Key Research Findings
Synthetic Challenges :
Stability :
- Performance Metrics: Trip-MQ derivatives achieve specific capacitances of 250 F/g in supercapacitors, leveraging quinone redox activity . Ethanoanthracene maleimide dimers show IC₅₀ values as low as 0.09 µM in cancer cell lines .
Biological Activity
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol is a complex polycyclic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : 4,4',4'',4''',4'''',4'''''-(9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzaldehyde
- Molecular Formula : C62H38O6
- Molecular Weight : 878.99 g/mol
- CAS Number : 1835723-12-0
Biological Activity Overview
The biological activity of 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol has been explored primarily in the context of its antitumor properties. The compound exhibits significant cytotoxic effects against various cancer cell lines and shows promise in overcoming drug resistance.
Antitumor Activity
Research indicates that several derivatives of this compound possess potent antitumor properties. A study focusing on substituted analogs revealed that certain compounds demonstrated significant activity against leukemia cells. Specifically:
- Lead Compounds Identified : TT24 was noted for its ability to induce DNA fragmentation in a concentration-dependent manner similar to daunorubicin (DAU), with IC50 values of 48 nM compared to DAU's 25 nM .
The mechanism by which 9,10-Dihydro-9,10-[1,2]benzenoanthracene derivatives exert their cytotoxic effects involves:
- DNA Synthesis Inhibition : The compounds inhibit DNA synthesis and induce DNA cleavage.
- Nucleoside Transport Blockage : Unlike DAU, these compounds can block the cellular transport of purine and pyrimidine nucleosides.
- Apoptosis Induction : The activation of caspases and endonucleases leads to apoptosis in tumor cells .
Case Studies
Several case studies highlight the efficacy of this compound in cancer treatment:
Comparative Analysis with Other Antitumor Agents
The following table compares the biological activity of 9,10-Dihydro-9,10-[1,2]benzenoanthracene derivatives with other known antitumor agents:
| Compound | Mechanism of Action | IC50 Value (nM) | Resistance Overcoming |
|---|---|---|---|
| Daunorubicin | DNA intercalation | 25 | Limited |
| TT24 | DNA cleavage & nucleoside blockage | 48 | Yes |
| Cisplatin | DNA cross-linking | 5 | No |
Q & A
Q. What are the recommended synthetic methodologies for 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol?
Methodological Answer: The compound can be synthesized via:
- Bouveault-Blanc reduction : Sodium/ethanol reduction of anthracene derivatives, preserving aromaticity in flanking rings .
- Magnesium-mediated reduction : Alternative to sodium/ethanol for controlled hydrogenation at the 9,10-positions .
- Coupling reactions : Benzyl chloride coupling using AlCl₃ as a catalyst .
- Triptycene synthesis : As reported by Bartlett et al. (1942), involving Diels-Alder reactions to achieve the rigid benzenoanthracene framework .
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Bouveault-Blanc | 60–75 | Scalable, preserves aromaticity | Requires anhydrous conditions |
| Mg-mediated reduction | 70–80 | Higher selectivity | Sensitive to moisture |
| AlCl₃ coupling | 50–65 | Versatile for derivatives | Byproduct formation |
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Use Class I, Type B biological safety hoods for mixing/handling; wear N95 respirators, gloves, and eyeshields .
- Containment : Employ HEPA-filtered vacuums for cleanup to avoid airborne particulates .
- Storage : Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation .
- Waste disposal : Follow EPA guidelines for polycyclic aromatic hydrocarbons (PAHs) due to potential environmental toxicity .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : HPLC with ≥99% purity standards (retention time comparison) .
- Spectroscopy : ¹H/¹³C NMR to confirm hydroxyl group positions and aromatic proton environments .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₂₆H₁₄O₁₂, m/z 518.26) .
- Elemental analysis : Carbon/hydrogen/oxygen ratios to validate stoichiometry .
Advanced Research Questions
Q. How to design experiments investigating its role in supramolecular or catalytic systems?
Methodological Answer:
- Host-guest studies : Utilize its rigid triptycene backbone (D₃h symmetry) to design molecular motors or rotaxanes. Monitor dynamics via variable-temperature NMR or fluorescence quenching .
- Catalytic ligand design : Functionalize hydroxyl groups to coordinate transition metals (e.g., Ru or Pd). Assess catalytic efficiency in cross-coupling reactions using GC-MS or kinetic profiling .
- X-ray crystallography : Resolve 3D structure to analyze π-π stacking interactions in crystal lattices .
Q. How to resolve contradictions in reported catalytic efficiencies or spectroscopic data?
Methodological Answer:
- Control experiments : Replicate synthesis under strictly anhydrous conditions to rule out hydration artifacts .
- Isotopic labeling : Use deuterated analogs (e.g., 9-Bromoanthracene-d9) to track reaction pathways and identify byproducts .
- Computational modeling : DFT calculations to predict NMR chemical shifts or redox potentials, comparing with empirical data .
Q. What methodological challenges arise in solubility studies, and how can they be addressed?
Methodological Answer:
- Challenge : Low solubility in nonpolar solvents due to hydroxyl groups.
- Solutions :
Q. How to analyze environmental or health risks during long-term studies?
Methodological Answer:
- Ecotoxicology assays : Conduct Daphnia magna or algae growth inhibition tests to assess aquatic toxicity .
- Genotoxicity screening : Ames test (bacterial reverse mutation) to evaluate mutagenic potential .
- Occupational exposure limits (OELs) : Air monitoring with GC-MS to ensure compliance with OSHA standards (29 CFR 1910.132) .
Data Contradiction Analysis Example
Issue : Conflicting yields in Bouveault-Blanc (60–75%) vs. AlCl₃ coupling (50–65%).
Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
